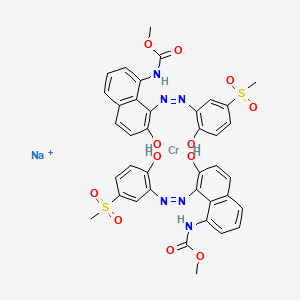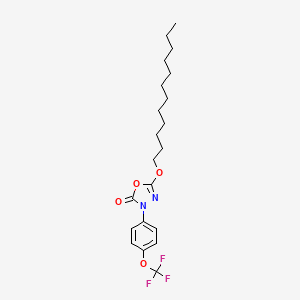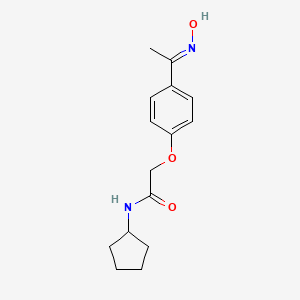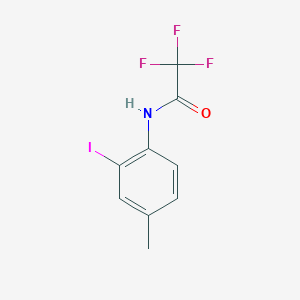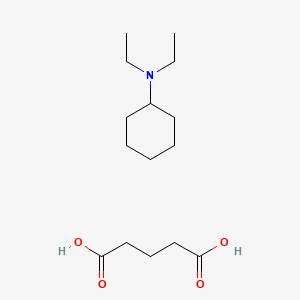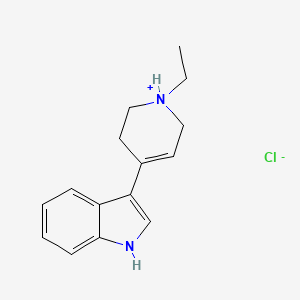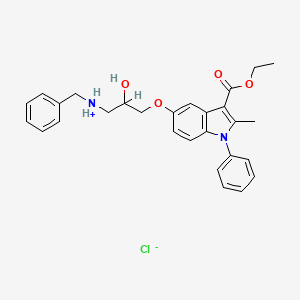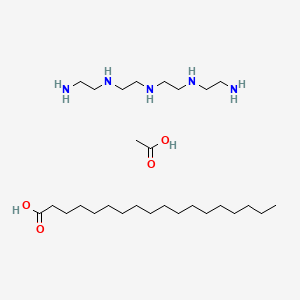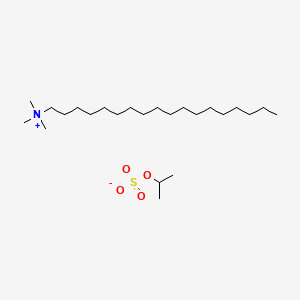
alpha-Phenyl-3-quinuclidinemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Phenyl-3-quinuclidinemethanol: is a heterocyclic organic compound with the molecular formula C14H20ClNO . It is known for its unique structure, which includes a quinuclidine ring system fused with a phenyl group and a hydroxyl group. This compound is primarily used in research and experimental applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of alpha-Phenyl-3-quinuclidinemethanol typically begins with quinuclidin-3-one.
Reaction Steps:
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and continuous flow systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Alpha-Phenyl-3-quinuclidinemethanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form various alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium hydroxide and potassium tert-butoxide are employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted quinuclidine derivatives.
Applications De Recherche Scientifique
Alpha-Phenyl-3-quinuclidinemethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mécanisme D'action
The mechanism of action of alpha-Phenyl-3-quinuclidinemethanol involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Quinuclidine: A parent compound with a similar ring structure but lacks the phenyl and hydroxyl groups.
Quinazoline: Another heterocyclic compound with distinct biological activities.
Phenylpiperidine: Shares the phenyl group but has a different ring system.
Uniqueness: Alpha-Phenyl-3-quinuclidinemethanol is unique due to its combination of a quinuclidine ring with a phenyl group and a hydroxyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Propriétés
Numéro CAS |
60999-45-3 |
|---|---|
Formule moléculaire |
C14H20ClNO |
Poids moléculaire |
253.77 g/mol |
Nom IUPAC |
1-azabicyclo[2.2.2]octan-3-yl(phenyl)methanol;hydrochloride |
InChI |
InChI=1S/C14H19NO.ClH/c16-14(12-4-2-1-3-5-12)13-10-15-8-6-11(13)7-9-15;/h1-5,11,13-14,16H,6-10H2;1H |
Clé InChI |
GPJFAQRLWALSHD-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CCC1C(C2)C(C3=CC=CC=C3)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Propanaminium, 3,3'-[1,6-hexanediylbis(oxy)]bis[2-hydroxy-N,N,N-trimethyl-, dichloride](/img/structure/B13760653.png)
![1-[2-[[(4-Propoxyphenyl)amino]carbonyloxy]ethyl]piperidine](/img/structure/B13760658.png)
